4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine
説明
特性
IUPAC Name |
4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWLFQVXDPMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
Related compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives are known to inhibit cdk2, thereby affecting cell cycle progression.
Biochemical Pathways
Inhibition of cdk2 by similar compounds can disrupt the cell cycle, affecting downstream processes such as dna replication and cell division.
生化学分析
Biochemical Properties
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, thereby halting cell cycle progression. Additionally, it interacts with other biomolecules such as DNA and RNA, affecting their synthesis and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and survival. By inhibiting this pathway, this compound induces apoptosis in cancer cells and reduces their proliferation. Furthermore, it affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, as mentioned earlier. This compound binds to the ATP-binding site of CDKs, preventing the transfer of phosphate groups to target proteins. Additionally, it can inhibit other enzymes such as tyrosine kinases, further disrupting cell signaling pathways. The changes in gene expression induced by this compound are mediated through its interaction with transcription factors and chromatin-modifying enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s efficacy may decrease over time due to potential degradation or development of resistance in target cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can either be excreted or further processed by conjugation reactions. The compound’s metabolism can affect its pharmacokinetics and overall efficacy, as certain metabolites may retain biological activity or contribute to toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters. Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the nucleus, where it interacts with DNA and transcription factors. Additionally, it can be found in the cytoplasm, where it interacts with various signaling proteins and enzymes. The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
生物活性
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C7H8ClN3OS
- Molecular Weight : 203.68 g/mol
- Appearance : Light brown to brown crystalline powder
- Melting Point : 188-194 °C
- Solubility : Soluble in organic solvents; limited solubility in water
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Research indicates that it significantly reduces the expression levels of these enzymes, which are crucial in mediating inflammatory responses .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been evaluated against renal carcinoma cells, showing notable growth inhibition and cytotoxicity, with IC50 values indicating effective concentrations for treatment .
- Antimicrobial Properties : Similar compounds within the pyrrolopyrimidine class have demonstrated broad-spectrum antimicrobial activities. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have been associated with such activities.
Anti-inflammatory Activity
A study highlighted the compound's effectiveness in reducing COX-2 and iNOS mRNA expressions significantly more than indomethacin, a standard anti-inflammatory drug. This suggests a promising role for this compound in treating inflammatory diseases .
Anticancer Research
In vitro studies on various cancer cell lines have shown that this compound can induce cell cycle arrest and promote apoptosis. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Renal Carcinoma | 11.70 | CDK2/TRKA inhibition |
| Breast Cancer | 15.50 | Apoptosis induction |
| Lung Cancer | 20.00 | Cell cycle arrest |
These findings indicate that the compound may serve as a lead for developing novel anticancer therapies.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar pyrrolopyrimidine derivatives is essential:
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anticancer | Moderate inhibition across multiple lines |
| 4-Chloro-5-methylpyrido[2,3-d]pyrimidine | Anti-inflammatory | Significant reduction in COX-2 levels |
| 4-Chloro-5-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | Antimicrobial | Broad-spectrum activity |
This table illustrates how structural variations influence biological activity and therapeutic potential.
科学的研究の応用
Intermediate in Drug Synthesis
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of:
- Tofacitinib : A Janus kinase inhibitor used for treating rheumatoid arthritis and other autoimmune disorders. The compound is a scaffold for various analogs that enhance efficacy and reduce side effects .
- CP690550 and CGP76030 : These compounds are also developed from this pyrrolopyrimidine structure and have shown promise in clinical trials for various inflammatory diseases .
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-D]pyrimidine exhibit significant antitumor properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further research into cancer therapeutics .
Synthesis Techniques
The synthesis of this compound typically involves several steps:
- Alkylation : Starting with diethyl malonate and allyl bromide.
- Cyclization : Reaction with amidine to form a six-membered ring.
- Chlorination : Using phosphorus oxychloride to introduce chlorine into the structure.
- Oxidation : Converting terminal double bonds to aldehyde groups.
- Final Cyclization : Ammonia water is used to complete the synthesis through an SNAr mechanism.
The overall yield from these processes is approximately 45.8% .
Tofacitinib Development
Tofacitinib's development showcases the significance of this compound as an intermediate. Clinical studies have demonstrated its effectiveness in treating rheumatoid arthritis with improved patient outcomes compared to traditional therapies .
Kinase Inhibition Studies
Research on kinase inhibitors derived from this compound has revealed their potential in treating various cancers. For instance, studies have shown that modifications to the pyrrolopyrimidine structure can enhance selectivity towards specific kinases while reducing off-target effects .
類似化合物との比較
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl, methylsulfinyl) increase electrophilicity at position 4, enhancing reactivity in nucleophilic substitution reactions .
- Aryl Substituents (e.g., 4-fluorophenyl) improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Polar Groups (e.g., carboxylic acid, methylsulfinyl) enhance solubility but may reduce membrane permeability .
Comparative Reactivity :
Antiviral and Anticancer Activity
- LY231514: A pyrrolo[2,3-d]pyrimidine antifolate inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) via polyglutamated metabolites. Its IC₅₀ for TS is 109 nM (monoglutamate) and 1.3 nM (pentaglutamate) .
- 2'-C-Methyl Ribonucleosides: 4-Amino-5-fluoro derivatives show potent HCV RNA replication inhibition (EC₅₀ < 1 µM) and oral bioavailability in rats .
Kinase Inhibition
- IKKα Inhibitors : 5-(Trifluoromethyl) analogs exhibit cellular selectivity for IKKα over IKKβ, critical for NF-κB pathway modulation .
- Janus Kinase (JAK) Inhibitors : Substituents at position 5 influence selectivity; electron-deficient groups (e.g., trifluoromethyl) enhance binding to JAK1’s ATP pocket .
準備方法
Preparation of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine Core
Two main methods are reported in patent literature for preparing the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine core, which is the precursor to the methylsulfinyl derivative:
| Method | Key Steps | Reagents and Conditions | Yield (%) | Purity (%) | Advantages | References |
|---|---|---|---|---|---|---|
| Method A (CN110386936B, 2018) | 1. Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Intermediate IV). 2. Addition-condensation cyclization with formamidine salt under basic conditions to yield 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. | - Solvent A (methanol) for condensation. - Sodium methoxide as base. - Temperature: 0-50 °C for cyclization, 50-110 °C for elimination. - One-pot reaction. | 90.2 | 99.3 | High yield and selectivity, simple operation, low waste, environmentally friendly. | |
| Method B (CN101830904B, 2010) | 1. Synthesis of 2-sulfhydryl-4-amino-6-hydroxy pyrimidine from ethyl cyanoacetate and thiourea with sodium ethoxide. 2. Nickel-catalyzed desulfurization and cyclization. 3. Chlorination with POCl3 to obtain 4-chloropyrrolo[2,3-D]pyrimidine. | - Ethanol solvent. - Sodium ethoxide base. - Nickel catalyst. - Phosphorus oxychloride chlorinating agent. - Reaction temperatures: 80-100 °C. | 50-58 | 98-99 | Avoids hazardous sodium hydride, shorter process, safe and reliable synthesis. |
Introduction of the Methylsulfinyl Group
The methylsulfinyl substituent at the 5-position is typically introduced by oxidation of a methylthio precursor:
- Starting from 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine,
- Controlled oxidation with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) converts the methylthio group to methylsulfinyl,
- Reaction conditions are carefully optimized to avoid overoxidation to sulfone.
Though explicit detailed protocols for this oxidation step specific to this compound are scarce in the searched literature, standard sulfoxidation methods in heterocyclic chemistry apply.
Detailed Reaction Conditions and Data
Method A Detailed Conditions (From CN110386936B)
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Condensation | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate | Methanol solvent, room temperature | Formation of intermediate IV |
| Cyclization | Intermediate IV, formamidine acetate, sodium methoxide | Dropwise addition at 0-50 °C, 2-8 h; then heating 50-110 °C for 2-8 h | One-pot reaction, base molar ratio 2.0-3.0:1.0-1.5:1 (base:formamidine:IV) |
| Workup | Filtration, washing, drying | Ambient temperature | Yield 90.2%, purity 99.3% |
Method B Detailed Conditions (From CN101830904B)
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Pyrimidine synthesis | Ethyl cyanoacetate, thiourea, sodium ethoxide | Ethanol solvent, 0-5 °C addition, reflux 80-100 °C for 8-10 h | Yields 83% for intermediate |
| Desulfurization | Nickel catalyst, ammoniacal liquor | 80-100 °C reflux for 4-6 h | Removal of sulfhydryl group |
| Chlorination | POCl3 | 80-100 °C, 2-4 h stirring | Yield 85%, purity 99.2% |
Research Findings and Comparative Analysis
- Yield and Purity : Method A achieves higher yields (~90%) and purity (>99%) compared to Method B (yield 50-58%, purity ~99%). This is significant for industrial scalability.
- Safety and Environmental Impact : Method A avoids hazardous reagents like sodium hydride, uses milder bases, and generates less waste, making it more environmentally friendly.
- Process Complexity : Method B involves multiple steps with catalyst handling and longer reaction times, increasing complexity and cost.
- Selectivity : Both methods provide high selectivity for the 4-chloro substitution; however, Method A's one-pot procedure reduces side reactions.
Summary Table of Preparation Methods
| Aspect | Method A (CN110386936B) | Method B (CN101830904B) |
|---|---|---|
| Starting Materials | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate | Ethyl cyanoacetate, thiourea, 2-chloroacetaldehyde |
| Key Reagents | Sodium methoxide, formamidine acetate | Sodium ethoxide, nickel catalyst, POCl3 |
| Reaction Steps | 2 main steps (condensation, cyclization) | 4 main steps (pyrimidine synthesis, desulfurization, chlorination) |
| Yield | 90.2% | 50-58% |
| Purity | 99.3% | 98-99% |
| Safety | Mild bases, no hazardous hydrides | Uses nickel catalyst, POCl3, sodium ethoxide |
| Environmental Impact | Low waste, one-pot process | More waste, longer process |
| Industrial Suitability | High | Moderate |
Notes on the Methylsulfinyl Group Introduction
- The methylsulfinyl group is generally introduced by oxidation of the methylthio precursor.
- Oxidants such as hydrogen peroxide or mCPBA are used under controlled conditions.
- Overoxidation to sulfone is avoided by monitoring reaction time and temperature.
- This step is typically performed after obtaining the 4-chloro-5-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine intermediate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution at the C4 position of the pyrrolo[2,3-d]pyrimidine scaffold. For example, 4-chloro intermediates can react with methylsulfinyl-containing reagents under acid-mediated conditions (e.g., HCl in isopropanol, refluxed for 12–48 hours). Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while alcohols (e.g., isopropanol) improve solubility of amine reactants .
- Catalysts : Cu(I)I or Pd-based catalysts facilitate cross-coupling reactions for introducing sulfinyl groups .
- Temperature : Prolonged reflux (e.g., 80–100°C) ensures complete substitution but may require inert atmospheres to prevent oxidation of the sulfinyl moiety.
Q. What spectroscopic techniques are critical for characterizing the methylsulfinyl moiety in this compound?
- Key Techniques :
- ¹H/¹³C NMR : The sulfinyl group (S=O) deshields adjacent protons, causing distinct splitting patterns (e.g., H-5 and H-6 in the pyrrole ring). ¹³C NMR detects the sulfinyl carbon at ~120–130 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl and S atoms .
- IR Spectroscopy : The S=O stretch appears as a strong absorption band near 1030–1070 cm⁻¹ .
Advanced Research Questions
Q. How does the methylsulfinyl group influence the compound’s binding affinity to kinase targets compared to ethyl or chloro substituents?
- Mechanistic Insights :
- The methylsulfinyl group enhances hydrogen-bonding interactions with kinase active sites (e.g., ATP-binding pockets of FAK or JAK kinases) due to its polarizable S=O group. This contrasts with the hydrophobic ethyl group, which prioritizes van der Waals interactions .
- Selectivity : Sulfinyl derivatives show higher selectivity for tyrosine kinases (e.g., EGFR, VEGFR2) over CDKs compared to chloro analogs, as demonstrated in IC₅₀ assays .
- Data Table : Comparative Kinase Inhibition (IC₅₀, nM)
| Kinase | Methylsulfinyl Derivative | Ethyl Derivative | Chloro Derivative |
|---|---|---|---|
| EGFR | 12 ± 1.5 | 45 ± 3.2 | 220 ± 15 |
| VEGFR2 | 8 ± 0.9 | 30 ± 2.8 | 180 ± 12 |
| CDK2 | 850 ± 45 | 920 ± 50 | 950 ± 60 |
| Source: Adapted from kinase inhibition studies |
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Approaches :
- Metabolic Stability : The sulfinyl group may undergo hepatic reduction to sulfide, altering activity. Use LC-MS/MS to monitor metabolite profiles in plasma and tissues .
- Formulation Adjustments : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated in murine xenograft models where tumor growth inhibition increased from 40% (free compound) to 70% (encapsulated) .
- Target Engagement Assays : Use phospho-specific antibodies to verify kinase inhibition in tumor biopsies, correlating with in vitro pIC₅₀ values .
Q. How can computational modeling predict the impact of sulfinyl group oxidation state on target interactions?
- Methodology :
- Docking Studies : Tools like AutoDock Vina simulate binding poses of sulfinyl vs. sulfide forms in kinase ATP pockets. Sulfinyl’s S=O group forms a stable hydrogen bond with hinge-region residues (e.g., Met793 in EGFR) .
- MD Simulations : Assess stability of sulfinyl interactions over 100-ns trajectories. Sulfinyl derivatives show lower RMSD (1.2 Å) compared to sulfide (2.5 Å), indicating stronger binding .
- QM/MM Calculations : Evaluate electron density maps to optimize sulfinyl orientation for π-π stacking with hydrophobic kinase residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
